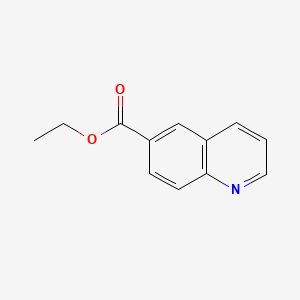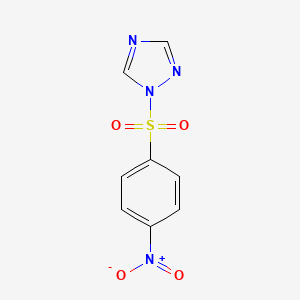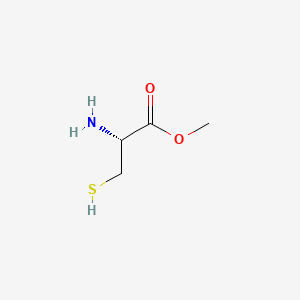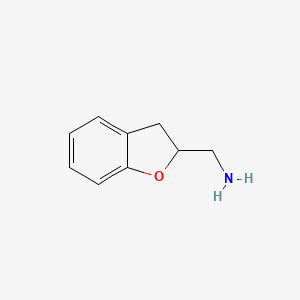
6-quinoléine carboxylate d'éthyle
Vue d'ensemble
Description
- Structure : It consists of a quinoline ring with an ethyl carboxylate group attached at position 6 .
Synthesis Analysis
The synthesis of Ethyl 6-quinolinecarboxylate involves the esterification of 6-quinolinecarboxylic acid with ethanol. This reaction typically occurs under acidic conditions, resulting in the formation of the ester .
Molecular Structure Analysis
- 3D Conformer :
Chemical Reactions Analysis
Ethyl 6-quinolinecarboxylate can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and condensation reactions. These reactions are essential for its functionalization and utilization in organic synthesis .
Physical And Chemical Properties Analysis
- Color and Odor : It appears as a pale yellow solid with a characteristic odor .
Mécanisme D'action
Target of Action
Ethyl quinoline-6-carboxylate is a derivative of quinoline, a heterocyclic aromatic compound Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Quinoline and its derivatives are known to undergo both nucleophilic and electrophilic substitution reactions . These reactions could potentially lead to changes in the target molecules, thereby affecting their function.
Biochemical Pathways
Quinoline derivatives have been reported to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . These activities suggest that ethyl quinoline-6-carboxylate may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of bio-responses exhibited by quinoline derivatives , it can be inferred that ethyl quinoline-6-carboxylate may have diverse molecular and cellular effects.
Action Environment
For instance, factors such as temperature, pH, and the presence of other molecules can influence a compound’s stability and its interactions with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
The use of EQC in laboratory experiments has several advantages. It is a highly versatile compound that can be used in a variety of research applications. Additionally, it is relatively easy to synthesize and is relatively inexpensive to purchase. However, there are some limitations to the use of EQC in laboratory experiments. For example, it is not very stable and can degrade over time. Additionally, it can have toxic effects if used in high concentrations.
Orientations Futures
There are several potential future directions for the use of EQC in scientific research. For example, EQC could be used to further investigate the mechanisms of action of various drugs, to study the biochemical and physiological effects of these drugs, and to study the pharmacological properties of various compounds. Additionally, EQC could be used to study the structure-activity relationships of various compounds and to investigate the pharmacokinetics of various drugs. EQC could also be used to develop new drugs and to study the effects of various compounds on various diseases. Furthermore, EQC could be used to study the effects of various compounds on the human body, such as the effects of various compounds on the immune system. Finally, EQC could be used to study the effects of various compounds on the environment and to develop new methods of environmental protection.
Applications De Recherche Scientifique
Chimie médicinale : Applications anticancéreuses et antimicrobiennes
Les dérivés du 6-quinoléine carboxylate d'éthyle sont explorés pour leur potentiel en chimie médicinale, en particulier dans les thérapies anticancéreuses et antimicrobiennes . Le noyau quinoléine est un motif courant dans les médicaments en raison de ses propriétés bioactives. Ces composés ont été étudiés pour leur efficacité contre diverses lignées cellulaires cancéreuses et souches microbiennes, contribuant au développement de nouveaux agents thérapeutiques.
Chimie organique synthétique : Blocs de construction pour les molécules complexes
En chimie organique synthétique, le this compound sert de bloc de construction polyvalent pour la synthèse de molécules complexes . Sa réactivité permet diverses transformations, ce qui en fait un intermédiaire précieux dans la construction de divers composés organiques avec des applications potentielles dans le développement de médicaments et d'autres domaines de la recherche chimique.
Chimie industrielle : Synthèse de matériaux
Le composé trouve des applications en chimie industrielle, en particulier dans la synthèse de matériaux qui nécessitent des molécules organiques spécifiques comme points de départ . Sa stabilité et sa réactivité dans diverses conditions le rendent adapté aux synthèses à grande échelle en science des matériaux.
Chimie verte : Procédés chimiques durables
Le this compound est utilisé dans les pratiques de chimie verte pour développer des procédés chimiques plus durables et respectueux de l'environnement . Les chercheurs se concentrent sur l'utilisation de ce composé dans des réactions qui minimisent les déchets et évitent l'utilisation de réactifs dangereux.
Catalyse : Amélioration de l'efficacité des réactions
Ce composé est également impliqué dans la catalyse, où il peut améliorer l'efficacité des réactions chimiques . Il peut agir comme un ligand ou un composant dans des systèmes catalytiques qui facilitent diverses transformations organiques, conduisant à des procédés plus efficaces et plus sélectifs.
Études biologiques : Activités pharmacologiques
Les dérivés du this compound présentent un éventail d'activités biologiques, notamment des effets antipaludiques, antibactériens, antifongiques et anti-inflammatoires . Ces propriétés sont exploitées dans les études pharmacologiques pour développer de nouveaux médicaments et traitements pour diverses maladies.
Safety and Hazards
- Hazards : No specific hazards are associated with this compound, but standard laboratory safety practices apply .
Analyse Biochimique
Biochemical Properties
Ethyl 6-quinolinecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase (ADH) and alcohol-O-acetyltransferase (ATF) in the biosynthesis of ethyl acetate . These interactions are crucial for the compound’s role in biochemical processes, as they facilitate the conversion of substrates into products through enzymatic catalysis.
Cellular Effects
Ethyl 6-quinolinecarboxylate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit moderate cytotoxic activity against certain cancer cell lines, such as MCF-7 mammary gland cancer cells and HePG2 hepatocellular carcinoma cells . This cytotoxic activity is indicative of its potential impact on cellular processes and its ability to modulate cell function.
Molecular Mechanism
The molecular mechanism of Ethyl 6-quinolinecarboxylate involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For instance, Ethyl 6-quinolinecarboxylate has been found to inhibit certain enzymes involved in cancer cell proliferation, thereby reducing the growth of cancer cells . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-quinolinecarboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 6-quinolinecarboxylate remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of Ethyl 6-quinolinecarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-cancer activity, while higher doses may lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s activity significantly changes at certain dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of Ethyl 6-quinolinecarboxylate in therapeutic applications.
Metabolic Pathways
Ethyl 6-quinolinecarboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it is metabolized through pathways involving alcohol dehydrogenase and alcohol-O-acetyltransferase, leading to the production of ethyl acetate . These metabolic pathways are essential for understanding the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Ethyl 6-quinolinecarboxylate within cells and tissues are critical for its activity and function. The compound is transported through cellular membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell . Understanding the transport and distribution mechanisms of Ethyl 6-quinolinecarboxylate is important for determining its bioavailability and effectiveness in therapeutic applications.
Subcellular Localization
Ethyl 6-quinolinecarboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is crucial for its role in biochemical processes, as it ensures that the compound is present in the right location to exert its effects.
Propriétés
IUPAC Name |
ethyl quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHHAAQTOHCWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224770 | |
| Record name | 6-Quinolinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73987-38-9 | |
| Record name | 6-Quinolinecarboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73987-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-quinolinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73987-38-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Quinolinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 6-QUINOLINECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVD8MFO8DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-](/img/structure/B1294742.png)







